(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound characterized by its unique structure, which includes a diphenylphosphanyl group and a benzo[d][1,3]dioxol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzo[d][1,3]dioxol ring, the introduction of the diphenylphosphanyl group, and the final coupling with the sulfinamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts, such as palladium or nickel complexes, to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction parameters precisely and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert sulfoxides back to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield sulfoxides or sulfones, while reduction reactions produce sulfides. Substitution reactions result in the formation of new compounds with different functional groups replacing the diphenylphosphanyl group.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in transition metal catalysis. Its unique structure allows it to coordinate with metal centers, facilitating various catalytic processes such as cross-coupling reactions and asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is used in the synthesis of advanced materials and specialty chemicals. Its role as a catalyst or intermediate in chemical manufacturing processes highlights its industrial significance.
Mechanism of Action
The mechanism of action of ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal ions, influencing catalytic activity. Additionally, the benzo[d][1,3]dioxol moiety may interact with biological macromolecules, affecting their function. The compound’s ability to undergo various chemical transformations also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide: This compound shares a similar core structure but differs in the substituent groups, which may affect its reactivity and applications.
2,2′-Binaphthyl-6,6′-dicarboxylic acid: Another related compound with a binaphthyl structure, used in various chemical reactions and as a ligand in catalysis.
Uniqueness
The uniqueness of ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to act as a ligand in catalysis and its bioactive properties make it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C30H30NO3PS |
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Molecular Weight |
515.6 g/mol |
IUPAC Name |
N-[(R)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H30NO3PS/c1-30(2,3)36(32)31-29(22-13-7-4-8-14-22)25-19-26-27(34-21-33-26)20-28(25)35(23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-20,29,31H,21H2,1-3H3/t29-,36?/m1/s1 |
InChI Key |
LJVIRCGVEIEVNU-NDPHRHSWSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@H](C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3 |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3 |
Origin of Product |
United States |
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